4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(15-5-6-15)14-27-18-9-7-16(8-10-18)22(26)23-12-11-17-13-24-20-4-2-1-3-19(17)20/h1-4,7-10,13,15,24H,5-6,11-12,14H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGPYOSZZAFNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Benzamide Core: The ethylated indole is coupled with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Introduction of the Cyclopropyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety might yield oxindole derivatives, while reduction of the benzamide group would produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide would depend on its specific biological target. Generally, compounds with an indole moiety can interact with various enzymes, receptors, and proteins, modulating their activity. The benzamide group might enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
4-Methoxybenzamide Derivatives
- N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide (): The methoxy group (-OCH₃) at the 4-position is a common electron-donating substituent. Indole-ethylamide linkage is retained, suggesting shared targeting of indole-recognizing receptors (e.g., 5-HT receptors) .
2-Cyclopropyl-2-oxoethoxy Substitution
- The cyclopropyl ring introduces strain, which may enhance binding affinity via van der Waals interactions. The ketone oxygen in the oxoethoxy group could participate in hydrogen bonding, a feature absent in methoxy analogs. This group may also reduce cytochrome P450-mediated metabolism compared to alkyl or aryl ethers .
N-Linked Side Chain Variations
Hydroxyalkyl Substitutions
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- The N-(2-hydroxy-1,1-dimethylethyl) group provides a polar, hydrophilic terminus, contrasting with the lipophilic indole-ethyl group in the target compound. This difference likely impacts solubility and CNS penetration.
- The presence of a directing group (N,O-bidentate) in highlights its utility in metal-catalyzed reactions, whereas the indole-ethyl group in the target compound may prioritize biological activity over synthetic versatility .
Triazole/Imidazole-Containing Analogs
- Compounds such as 4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide () and 4-((6-(1H-imidazol-1-yl)hexyl)oxy)benzamide () incorporate heterocyclic moieties. These groups enhance π-π stacking or metal coordination, which are absent in the target compound. Such modifications are often leveraged in kinase inhibitors or antimicrobial agents, diverging from the indole-mediated receptor targeting of the target molecule .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The cyclopropyl-oxoethoxy group in the target compound may confer resistance to oxidative metabolism compared to methoxy or alkyl ether analogs, as cyclopropane rings are less susceptible to enzymatic degradation .
- Synthetic Accessibility : Unlike ’s compound, which uses a hydroxyalkyl directing group for synthesis, the target compound’s indole-ethyl side chain may require specialized coupling reagents (e.g., EDCI/HOBt) for amide bond formation .
Biological Activity
The compound 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole moiety : Known for its diverse biological activities.
- Cyclopropyl group : Often enhances the binding affinity to biological targets.
- Oxoacetamide functional group : Contributes to the compound's reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions, such as the Simmons-Smith reaction.
- Formation of the Oxoacetamide Group : Involves reacting an indole derivative with an acyl chloride in the presence of a base like pyridine.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound possess significant anticancer properties. For instance, one study reported that certain synthesized derivatives demonstrated inhibitory effects on cancer cell lines, with one exhibiting an EC50 value of 1.22 μg/mL against Fusarium graminearum .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A multi-component synthesis approach led to the creation of compounds with notable antifungal and antibacterial properties, suggesting its potential as a bioactive agent .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Receptors : The indole moiety can bind to various receptors, modulating their activity.
- Inhibition of Enzymatic Pathways : The oxoacetamide group may participate in hydrogen bonding, influencing enzyme activity related to disease processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against multiple cancer cell lines. |
| Study 2 | Antimicrobial | Showed effective inhibition against Rhizoctonia solani and Botrytis cinerea. |
| Study 3 | Pharmacodynamics | Explored the binding affinity to specific receptors, indicating potential therapeutic applications. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide?
The synthesis of this compound likely involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the benzamide core and indole-ethylamine moiety using carbodiimides (e.g., EDC/HOBt) or other coupling agents .
- Etherification : Introduction of the cyclopropane-oxoethoxy group via nucleophilic substitution or Mitsunobu reactions under controlled temperature (e.g., 60–100°C) .
- Purification : Use of column chromatography or recrystallization (e.g., methanol) to isolate the final product .
Key analytical tools : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .
Basic: How can the structural integrity of the compound be confirmed?
Spectroscopic techniques are critical:
- NMR (¹H/¹³C) : Assign peaks for the indole NH (~10–12 ppm), cyclopropane protons (0.5–2.0 ppm), and benzamide carbonyl (~168–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z for C₂₃H₂₃N₂O₃) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme inhibition : Kinase or protease inhibition assays if structural analogs suggest targeting specific pathways (e.g., indole derivatives in tyrosine kinase inhibition) .
Advanced: How can reaction yields be optimized for the cyclopropane-oxoethoxy moiety?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in etherification steps .
- Temperature control : Maintain 80–100°C for cyclopropane ring stability while avoiding decomposition .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
Validation : Monitor intermediates via LC-MS to identify side products (e.g., ring-opening byproducts) .
Advanced: How can researchers resolve conflicting spectral data for the indole-ethylamine linkage?
- 2D NMR (COSY, HSQC) : Differentiate between N-ethyl and O-ethyl configurations by correlating indole NH protons with adjacent carbons .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Isotopic labeling : Use ¹⁵N-labeled starting materials to track nitrogen environments in the indole ring .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action (MoA)?
- Target identification : Use pull-down assays with biotinylated analogs or affinity chromatography .
- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells .
- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina, prioritizing indole and benzamide interactions .
Advanced: How should researchers address contradictory in vitro vs. in vivo efficacy data?
- Pharmacokinetic studies : Measure bioavailability, plasma half-life, and metabolite profiles (e.g., via LC-MS/MS) to identify stability issues .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies in animal models to refine dosing regimens .
- Orthogonal assays : Validate results using CRISPR-mediated gene knockout or RNAi to confirm target specificity .
Advanced: What analytical workflows are recommended for stability testing under varying pH conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions .
- HPLC-DAD/UV : Track degradation products (e.g., hydrolyzed benzamide or oxidized indole) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
